1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
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Overview
Description
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound with the molecular formula C10H11F2N3O2 This compound is of interest due to its unique structural features, which include a difluoromethoxy group and an oxadiazole ring
Preparation Methods
The synthesis of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step involves the reaction of a phenol derivative with a difluoromethylating agent, such as difluoromethyl ether, under controlled conditions.
Coupling of the Ethanamine Moiety: The final step involves the coupling of the oxadiazole intermediate with an ethanamine derivative, typically through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanamine moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and oxadiazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to downstream effects on cellular pathways and physiological processes.
Comparison with Similar Compounds
1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine can be compared with similar compounds, such as:
1-(4-(Difluoromethoxy)phenyl)ethanamine: This compound has a similar structure but with the difluoromethoxy group at a different position, which may affect its reactivity and biological activity.
2-(3-(Difluoromethoxy)phenyl)ethanamine: Another similar compound with the difluoromethoxy group at a different position, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C11H11F2N3O2 |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3 |
InChI Key |
WMYBWNFNPTYTRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N |
Origin of Product |
United States |
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